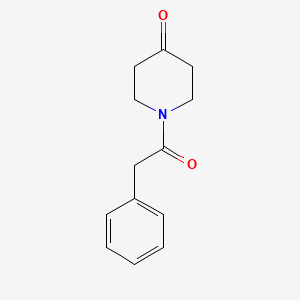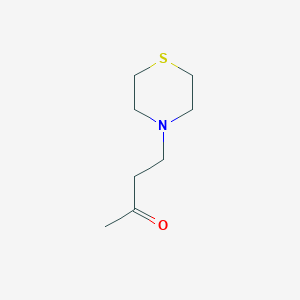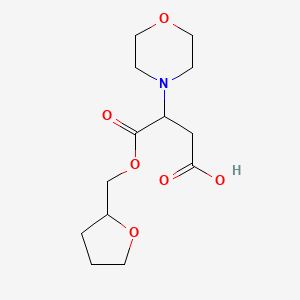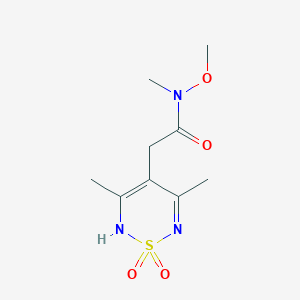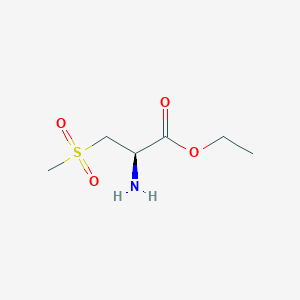![molecular formula C11H17ClN4O2 B2814508 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide CAS No. 2411235-95-3](/img/structure/B2814508.png)
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the inhibition of various enzymes and proteins such as cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include a decrease in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant properties and has been shown to protect against oxidative stress-induced damage. Additionally, this compound has been found to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide in lab experiments include its unique properties, ease of synthesis, and potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For the study of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include further investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. Further optimization of the synthesis method can also be carried out to improve the yield and purity of the synthesized compound. Finally, studies can be conducted to investigate the potential use of this compound as a drug delivery system for targeted drug delivery.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use as a drug delivery system.
Synthesis Methods
The synthesis method of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the reaction of 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid with 2-chloropropanoyl chloride. This reaction results in the formation of the desired compound. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Scientific Research Applications
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(12)11(18)14-5-9(10(13)17)3-8-4-15-16(2)6-8/h4,6-7,9H,3,5H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFLULFBXVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CN(N=C1)C)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

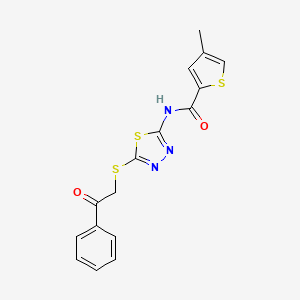
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
acetate](/img/structure/B2814435.png)
